molecular formula C12H11NO3 B1324364 Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate CAS No. 104179-54-6

Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate

Cat. No. B1324364
M. Wt: 217.22 g/mol
InChI Key: QJHDNWZFADKDFR-UHFFFAOYSA-N
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Description

“Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate” is a synthetic compound that belongs to the class of quinoline derivatives . It has a CAS Number of 104179-54-6 and a molecular weight of 217.22 . The IUPAC name for this compound is methyl 3-hydroxy-2-methylquinoline-4-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11NO3/c1-7-11(14)10(12(15)16-2)8-5-3-4-6-9(8)13-7/h3-6,14H,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 217.22 . Other specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthetic and Molecular Studies

Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, a related compound, has been investigated for its potential in synthesizing combinatorial libraries through consecutive alkylation. The regioselectivity of this reaction and the potential for synthesizing potent inhibitors of Hepatitis B Virus replication have been highlighted (Kovalenko et al., 2020).

Mass Spectrometric Studies

The mass spectrometric behavior of bisubstituted isoquinolines, related to methyl 3-hydroxy-2-methylquinoline-4-carboxylate, has been studied. These compounds, as potential prolylhydroxylase inhibitor drug candidates, exhibit unique gas-phase formations of carboxylic acids upon collisional activation, contributing to the characterization of related compounds or metabolic products in clinical, forensic, or doping control analysis (Thevis et al., 2008).

Synthesis of Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate Derivatives

Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives have been synthesized from commercially available 2-aminobenzoic acids. This synthesis is part of a strategy to construct key arylquinolines involved in an HIV integrase project, demonstrating the compound's role in drug development (Jentsch et al., 2018).

Photoluminescence and Semiconductor Properties

The complex [Zn(CH3OH)4(MCA)2] with 3-hydroxy-2-methylquinoline-4-carboxylic acid has been synthesized. Its solid-state photoluminescence spectrum and narrow optical band gap indicate potential applications in materials science, particularly in the development of semiconductors and related technologies (Yi et al., 2019).

Antihypoxic Activity

The methyl ester of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid was used in the synthesis of N-R-amides. These compounds demonstrated significant antihypoxic effects, indicating the potential for developing new treatments targeting hypoxia-related conditions (Ukrainets et al., 2014).

properties

IUPAC Name

methyl 3-hydroxy-2-methylquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7-11(14)10(12(15)16-2)8-5-3-4-6-9(8)13-7/h3-6,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHDNWZFADKDFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate

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